molecular formula C16H20N4O2 B2521899 5,6-Dimethyl-N-[(2-propan-2-yloxypyridin-3-yl)methyl]pyrimidine-4-carboxamide CAS No. 2415517-57-4

5,6-Dimethyl-N-[(2-propan-2-yloxypyridin-3-yl)methyl]pyrimidine-4-carboxamide

Cat. No. B2521899
CAS RN: 2415517-57-4
M. Wt: 300.362
InChI Key: ZARHMNLAXOKKNZ-UHFFFAOYSA-N
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Description

5,6-Dimethyl-N-[(2-propan-2-yloxypyridin-3-yl)methyl]pyrimidine-4-carboxamide, also known as JNJ-42756493, is a novel small molecule inhibitor of the Mps1 kinase. The Mps1 kinase is a key regulator of the spindle assembly checkpoint, which ensures proper chromosome segregation during cell division. The inhibition of Mps1 kinase by JNJ-42756493 has been shown to induce mitotic arrest and cell death in cancer cells, making it a potential therapeutic agent for cancer treatment.

Mechanism Of Action

5,6-Dimethyl-N-[(2-propan-2-yloxypyridin-3-yl)methyl]pyrimidine-4-carboxamide acts by inhibiting the activity of the Mps1 kinase, which is required for proper chromosome segregation during cell division. Inhibition of Mps1 kinase leads to mitotic arrest and cell death in cancer cells.
Biochemical and Physiological Effects:
5,6-Dimethyl-N-[(2-propan-2-yloxypyridin-3-yl)methyl]pyrimidine-4-carboxamide has been shown to induce mitotic arrest and cell death in cancer cells, while having minimal effects on normal cells. In addition, 5,6-Dimethyl-N-[(2-propan-2-yloxypyridin-3-yl)methyl]pyrimidine-4-carboxamide has been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.

Advantages And Limitations For Lab Experiments

One advantage of 5,6-Dimethyl-N-[(2-propan-2-yloxypyridin-3-yl)methyl]pyrimidine-4-carboxamide is its specificity for the Mps1 kinase, which reduces the potential for off-target effects. However, one limitation is that it may not be effective against all types of cancer, and further research is needed to determine its efficacy in different cancer types.

Future Directions

There are several potential future directions for research on 5,6-Dimethyl-N-[(2-propan-2-yloxypyridin-3-yl)methyl]pyrimidine-4-carboxamide. One area of focus could be the development of combination therapies that include 5,6-Dimethyl-N-[(2-propan-2-yloxypyridin-3-yl)methyl]pyrimidine-4-carboxamide, as it has been shown to enhance the efficacy of other cancer therapies. Another potential direction could be the investigation of 5,6-Dimethyl-N-[(2-propan-2-yloxypyridin-3-yl)methyl]pyrimidine-4-carboxamide in combination with immunotherapies, as it may enhance the immune response against cancer cells. Additionally, further research is needed to determine the optimal dosing and administration of 5,6-Dimethyl-N-[(2-propan-2-yloxypyridin-3-yl)methyl]pyrimidine-4-carboxamide in clinical settings.

Synthesis Methods

The synthesis of 5,6-Dimethyl-N-[(2-propan-2-yloxypyridin-3-yl)methyl]pyrimidine-4-carboxamide involves a multi-step process that begins with the reaction of 5,6-dimethylpyrimidine-4-carboxylic acid with 2-bromo-3-methylpyridine. The resulting intermediate is then reacted with 2-(tert-butoxycarbonylamino)pyridine-3-carbaldehyde to form the final product.

Scientific Research Applications

5,6-Dimethyl-N-[(2-propan-2-yloxypyridin-3-yl)methyl]pyrimidine-4-carboxamide has been extensively studied for its potential in cancer treatment. Preclinical studies have shown that it is effective against a wide range of cancer cell lines, including those that are resistant to traditional chemotherapy. In addition, 5,6-Dimethyl-N-[(2-propan-2-yloxypyridin-3-yl)methyl]pyrimidine-4-carboxamide has been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.

properties

IUPAC Name

5,6-dimethyl-N-[(2-propan-2-yloxypyridin-3-yl)methyl]pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-10(2)22-16-13(6-5-7-17-16)8-18-15(21)14-11(3)12(4)19-9-20-14/h5-7,9-10H,8H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARHMNLAXOKKNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1C(=O)NCC2=C(N=CC=C2)OC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-dimethyl-N-{[2-(propan-2-yloxy)pyridin-3-yl]methyl}pyrimidine-4-carboxamide

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